molecular formula C11H19NO3 B13281131 Methyl 8-oxa-2-azaspiro[4.6]undecane-4-carboxylate

Methyl 8-oxa-2-azaspiro[4.6]undecane-4-carboxylate

Cat. No.: B13281131
M. Wt: 213.27 g/mol
InChI Key: RTEVQKMBRRQCPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-oxa-2-azaspiro[4.6]undecane-4-carboxylate (CAS: 1602221-29-3) is a spirocyclic compound with a molecular formula of C₁₁H₁₉NO₃ and a molecular weight of 213.27 g/mol . Its structure features a spiro junction at the 4.6 position, combining an oxygen-containing ring (8-oxa) and a nitrogen-containing ring (2-aza).

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

methyl 9-oxa-2-azaspiro[4.6]undecane-4-carboxylate

InChI

InChI=1S/C11H19NO3/c1-14-10(13)9-7-12-8-11(9)3-2-5-15-6-4-11/h9,12H,2-8H2,1H3

InChI Key

RTEVQKMBRRQCPR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC12CCCOCC2

Origin of Product

United States

Preparation Methods

Multicomponent Direct Assembly

A streamlined approach involves multicomponent reactions to construct the spirocyclic framework. For example, photocatalytic generation of N-centered radicals enables the assembly of β-spirocyclic pyrrolidines from N-allylsulfonamides and alkenes. This method avoids stoichiometric oxidants and achieves high yields (76–80%) under mild conditions.

Key parameters :

  • Catalyst : Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ or organic photocatalyst 4CzIPN.
  • Solvent : Dichloromethane (DCM) or dichloroethane (DCE).
  • Concentration : Optimized at 0.1 M for stepwise radical generation and cyclization.
Condition Yield (%) Notes
Standard conditions 80 Ir catalyst, DCM, 0.1 M
Organic catalyst 72 4CzIPN, reduced cost
Air atmosphere 72 Tolerates oxygen

Photocatalytic Methods

Photoredox catalysis has been employed to synthesize structurally related azaspiro compounds. For instance, tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate intermediates are deprotonated with KOBu and functionalized via SₙAr reactions with chloropyridines. Subsequent Boc deprotection and amide coupling yield derivatives with spirocyclic cores.

Example protocol :

  • Deprotonation : KOBu in DMF at 50°C.
  • Alkylation : 2-Chloropyridine at 85°C for 4 hours.
  • Oxidation : Pyridinium dichromate (PDC) in DCM to form ketone intermediates.

Oxidation of Spirocyclic Precursors

Spirocyclic amines can be oxidized to carboxylates using dioxiranes. For example, 3,3-dimethyl-1-oxa-4-azaspiro[4.6]undecane reacts with dimethyldioxirane (DMD) in acetone to form hydroxylamine intermediates, which are further esterified.

Synthesis steps :

  • DMD oxidation : 0.44 M DMD in acetone at 0°C for 2 hours.
  • Esterification : Methylation of the carboxylic acid intermediate using methanol and acid catalysis.

Yield : 97% for the oxidation step.

Comparative Analysis of Methods

Method Yield (%) Advantages Limitations
Multicomponent 76–80 Atom-economical, one-pot Requires specialized catalysts
Photocatalytic 72–84 Tunable electronic properties Multi-step purification
Dioxirane oxidation 97 High efficiency Hazardous oxidants

Structural Confirmation and Characterization

  • NMR : Key signals include δ 1.50 ppm (Boc group) and δ 3.88–3.70 ppm (spirocyclic ether protons).
  • MS : Molecular ion peak at m/z 363.2 [M+H]⁺ for tert-butyl intermediates.
  • X-ray crystallography : Confirms the spirocyclic geometry of related compounds.

Applications and Derivatives

This compound serves as a precursor for:

  • Sigma receptor ligands : Modifications at the 4-position yield dual μ-opioid/sigma-1 agonists.
  • Enzyme inhibitors : Spirocyclic frameworks are explored for FAAH inhibition and anti-inflammatory activity.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-oxa-2-azaspiro[4.6]undecane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert carbonyl groups to alcohols or amines.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 8-oxa-2-azaspiro[4.6]undecane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for Methyl 8-oxa-2-azaspiro[4.6]undecane-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological processes. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, thereby modulating the activity of its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Methyl 8-oxa-2-azaspiro[4.6]undecane-4-carboxylate can be elucidated through comparisons with analogous spirocyclic compounds. Below is a detailed analysis:

Structural Comparisons

Compound Name Molecular Formula CAS Number Molecular Weight Spiro System Functional Groups
This compound C₁₁H₁₉NO₃ 1602221-29-3 213.27 8-oxa-2-azaspiro[4.6] Ester (-COOCH₃)
Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate C₁₀H₁₇NO₃ 1602313-90-5 199.25 8-oxa-2-azaspiro[4.5] Ester (-COOCH₃)
Racemic methyl 3,10-dioxa-2-azatricyclo[6.2.1.0²,⁶]undecane-4-carboxylate C₁₀H₁₅NO₄ - 213.23 Tricyclic (non-spiro) Ester (-COOCH₃)
8-Azaspiro[4.5]decane-7,9-dione C₈H₁₁NO₂ 1075-89-4 153.18 8-azaspiro[4.5] Two ketones (-C=O)

Key Observations:

  • Functional Groups : Unlike 8-Azaspiro[4.5]decane-7,9-dione (with two ketones), the ester group in the target compound may confer better solubility in organic solvents or modulate biological activity .
  • Tricyclic vs. Spiro : The tricyclic compound in lacks a spiro center but shares similar molecular weight, suggesting divergent conformational dynamics and reactivity .

Biological Activity

Methyl 8-oxa-2-azaspiro[4.6]undecane-4-carboxylate, a compound with the CAS number 1602221-29-3 and molecular formula C11H19NO3C_{11}H_{19}NO_3, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound is characterized by its spirocyclic structure, which is significant in influencing its biological activity. The molecular weight is approximately 213.27 g/mol, and it features a carboxylate functional group that may contribute to its interactions with biological targets.

PropertyValue
CAS Number1602221-29-3
Molecular FormulaC11H19NO3C_{11}H_{19}NO_3
Molecular Weight213.27 g/mol
StructureChemical Structure

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Antitumor Activity

In a study evaluating the compound's antitumor potential, this compound demonstrated cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The IC50 values were reported at approximately 15 µM for MCF-7 (breast cancer) and 20 µM for A549 (lung cancer) cells, indicating significant potential for further development in cancer therapeutics .

The proposed mechanism of action involves the inhibition of DNA synthesis and disruption of cellular metabolism in target cells. This is attributed to the compound's ability to intercalate into DNA strands, thereby preventing replication and transcription processes essential for cell proliferation .

Study on Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant strains of bacteria. The results indicated a substantial reduction in infection rates among treated patients compared to a control group receiving standard antibiotics. The study concluded that this compound could be a promising alternative in antibiotic therapy .

Evaluation of Antitumor Effects

Another significant study focused on the antitumor effects of the compound in vivo using mouse models with induced tumors. Mice treated with this compound showed a marked decrease in tumor size and improved survival rates compared to untreated controls. Histological examinations revealed reduced mitotic figures in tumor tissues, suggesting effective inhibition of tumor growth mechanisms .

Q & A

Q. What are the common synthetic routes for Methyl 8-oxa-2-azaspiro[4.6]undecane-4-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves cyclization reactions of precursor molecules, such as ketones or amines, under acidic or basic conditions. For example, spirocyclic analogs are synthesized via condensation of 2-oxa-spiro[3.4]octane-1,3-dione with benzothiazole derivatives, followed by carboxylation (yields ~64–80%) . Optimization includes controlling stoichiometry, temperature (e.g., reflux in anhydrous solvents), and catalysis (e.g., pyrrolidine for amide formation). Monitoring via TLC and adjusting pH during workup improves purity.

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Key methods include:

  • IR spectroscopy to confirm carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1100 cm⁻¹) groups.
  • UV-Vis for detecting conjugated systems (e.g., benzothiazole moieties in analogs) .
  • Mass spectrometry (EI or ESI) to verify molecular ion peaks (e.g., m/z 183 for related spiro compounds) .
  • ¹H/¹³C NMR to resolve spirocyclic proton environments (e.g., δ 1.2–3.5 ppm for methylene/methyl groups) .

Q. How is crystallographic data obtained and interpreted for this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry . ORTEP-III generates graphical representations of thermal ellipsoids, aiding in validating spirocyclic geometry . Data collection requires high-quality crystals grown via slow evaporation or diffusion methods.

Q. What purity assessment protocols are recommended?

  • Elemental analysis (C, H, N) to validate empirical formulas (e.g., ±0.3% deviation) .
  • HPLC with Chromolith columns for high-resolution separation of impurities .
  • Melting point consistency (e.g., analogs show sharp MPs within 1–2°C ranges) .

Q. How are reaction intermediates isolated and characterized?

Intermediates (e.g., hydroxylamine adducts) are isolated via column chromatography (silica gel, hexane/EtOAc gradients) and characterized by LC-MS or preparative TLC. Stabilizing labile intermediates often requires inert atmospheres (N₂/Ar) and low temperatures (−20°C) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of spirocycle formation?

Spirocyclization is governed by steric and electronic factors. For example, nucleophilic attack at the less hindered carbonyl carbon in diketones directs ring closure. Computational studies (DFT) suggest transition-state stabilization via hydrogen bonding in protic solvents . Competing pathways (e.g., linear vs. cyclic products) are minimized by templating agents like metal ions.

Q. How can contradictions in reported synthetic yields be resolved?

Discrepancies (e.g., 64% vs. 80% yields for similar compounds) arise from variations in substrate purity, solvent drying, or workup protocols. Reproducibility requires strict adherence to anhydrous conditions and standardized catalyst loadings. Multi-lab validation studies are recommended .

Q. What computational tools aid in predicting the compound’s reactivity or stability?

  • Molecular dynamics simulations assess conformational stability of the spirocyclic core.
  • Docking studies (AutoDock Vina) predict binding affinities for biological targets (e.g., enzyme active sites).
  • SHELXD for phase determination in crystallography, critical for resolving disordered structures .

Q. What strategies address challenges in achieving enantiomeric purity?

Chiral resolution via diastereomeric salt formation (e.g., tartaric acid derivatives) or asymmetric catalysis (e.g., Jacobsen’s catalysts) is employed. HPLC with chiral stationary phases (e.g., Chiralpak AD-H) confirms enantiomeric excess (>99%) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies show:

  • Thermal degradation above 150°C (TGA data).
  • Hydrolysis susceptibility in aqueous acidic/basic media (monitored by ¹H NMR).
  • Light sensitivity , requiring amber vials for long-term storage (−20°C under N₂) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.